2-Hydroxydecanedioic acid

概要

説明

2-Hydroxydecanedioic acid, also known as 2-hydroxysebacic acid, is an organic compound with the chemical formula C10H18O5. It is a medium-chain hydroxy acid and is typically found in a solid state. This compound is soluble in organic solvents like chloroform and ethanol but is insoluble in water .

準備方法

2-Hydroxydecanedioic acid can be synthesized through the oxidation of oleic acid. In this process, oleic acid reacts with benzoyl peroxide in the presence of a catalyst to produce this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

化学反応の分析

2-Hydroxydecanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to produce sebacic acid.

Reduction: Reduction reactions can convert it into decanedioic acid.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are sebacic acid and decanedioic acid .

科学的研究の応用

Chemistry

HDCA serves as a precursor in the synthesis of:

- Low Polymers : Used in creating materials with specific mechanical properties.

- Polyamides and Polyesters : Important for producing fibers and plastics.

Biology

Research indicates that HDCA is involved in metabolic pathways:

- Metabolism : Detected in human urine, indicating its potential role as a biomarker for metabolic health.

- Inflammation Modulation : Studies suggest that HDCA interacts with toll-like receptor 4 (TLR4) in vascular smooth muscle cells, modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory cytokines .

Medicine

Ongoing research explores HDCA's therapeutic potential:

- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation in vascular smooth muscle cells could lead to new treatments for cardiovascular diseases.

- Antioxidant Activity : Potential to mitigate oxidative stress, which is linked to various chronic diseases.

Industrial Applications

HDCA is utilized in producing various industrial chemicals due to its versatile chemical properties. Its applications include:

- Cosmetic Formulations : Used for its exfoliating properties in skincare products.

- Food Industry : Detected in certain animal products, suggesting its role as a dietary biomarker .

Study on Selenium Nanoparticles

A significant study investigated the effects of selenium nanoparticles on metabolic profiles in rats. The results indicated that both selenium nanoparticles and sodium selenite led to increased levels of metabolites including HDCA. This suggests that HDCA could serve as an indicator of metabolic changes due to dietary selenium intake .

| Treatment Group | Metabolite Levels (mg/kg) | Observations |

|---|---|---|

| Control | Baseline | No significant changes |

| Selenium Nanoparticles | Increased HDCA | Indicated metabolic alterations |

| Sodium Selenite | Increased HDCA | Similar effects as nanoparticles |

Royal Jelly Fatty Acids Research

In another study focusing on royal jelly, participants consuming enzyme-treated royal jelly showed significant increases in plasma levels of HDCA. The area under the curve (AUC) for these metabolites was significantly higher post-treatment, indicating enhanced bioavailability and absorption.

| Treatment Type | Pre-Treatment HDCA Levels (ng/mL) | Post-Treatment HDCA Levels (ng/mL) |

|---|---|---|

| Control | 50 | 55 |

| Enzyme-Treated Royal Jelly | 48 | 78 |

Potential Health Benefits

作用機序

The mechanism of action of 2-hydroxydecanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with toll-like receptor 4 (TLR4) in vascular smooth muscle cells, thereby modulating inflammatory responses. This interaction leads to the inhibition of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, ultimately reducing inflammation .

類似化合物との比較

2-Hydroxydecanedioic acid is similar to other hydroxy acids such as:

- 2-Hydroxysebacic acid

- 2-Hydroxydecandioic acid

- Alpha-hydroxysebasate

What sets this compound apart is its unique ability to interact with specific molecular targets like TLR4, which is not commonly observed in other similar compounds .

生物活性

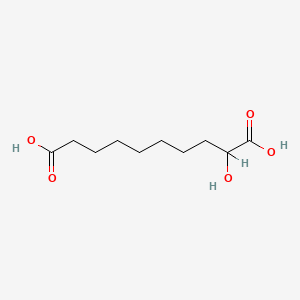

2-Hydroxydecanedioic acid (HDCA), also known as 2-hydroxysebacic acid, is a medium-chain hydroxy acid with the chemical formula and CAS number 103963-71-9. It is characterized by its unique structure, which includes a hydroxyl group and two carboxylic acid groups, making it a dicarboxylic acid derivative. This compound has gained attention for its potential biological activities and applications in various fields, including food science and pharmacology.

- Molecular Weight : 218.2469 g/mol

- IUPAC Name : this compound

- Structure :

- Contains a total of 10 carbon atoms.

- Exhibits both hydrophilic (due to hydroxyl and carboxylic groups) and hydrophobic characteristics (due to the long carbon chain).

Metabolism and Pharmacokinetics

Research indicates that HDCA is metabolized in the body and can be detected in various biological fluids. A study involving royal jelly (RJ) demonstrated that fatty acids, including HDCA, are absorbed into circulation and their absorption can be enhanced through enzymatic treatment. The pharmacokinetics of these fatty acids were assessed in human subjects, showing significant changes in plasma concentrations post-ingestion .

Potential Health Benefits

- Antioxidant Activity : HDCA may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds similar to HDCA have been reported to reduce inflammation in experimental models, suggesting a potential therapeutic role for HDCA .

- Fatty Acid Metabolism : Studies have indicated that HDCA influences fatty acid metabolism, potentially impacting lipid profiles and energy metabolism .

- Biomarker Potential : Its presence in various foods such as poultry and pigs positions HDCA as a potential biomarker for dietary intake of these products .

Study on Selenium Nanoparticles

A significant study investigated the effects of selenium nanoparticles on metabolic profiles in rats. Results indicated that both selenium nanoparticles and sodium selenite led to increased levels of metabolites including decenedioic acid and hydroxydecanedioic acid. This suggests that HDCA could serve as an indicator of metabolic changes due to dietary selenium intake .

Royal Jelly Fatty Acids Research

In a study focusing on royal jelly, participants consuming enzyme-treated royal jelly showed significant increases in plasma levels of 2-decenedioic acid and other related metabolites, including HDCA. The area under the curve (AUC) for these metabolites was significantly higher post-treatment, indicating enhanced bioavailability and absorption .

Data Table: Comparison of Metabolite Levels

| Metabolite | AUC (ng h mL⁻¹) | Statistical Significance |

|---|---|---|

| 2-Decenedioic Acid | 2500.05 ± 569.58 | P < 0.05 |

| Sebacic Acid | 322.57 ± 137.36 | P < 0.05 |

| 3-Hydroxysebacic Acid | 242.98 ± 58.36 | P < 0.05 |

| Hydroxydecanedioic Acid | Detected | Not quantified |

特性

IUPAC Name |

2-hydroxydecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-8(10(14)15)6-4-2-1-3-5-7-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIOYESQKJFWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(C(=O)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869411 | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103963-71-9 | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103963-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxysebacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103963719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 - 121 °C | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。